2-氯-4-硝基苯甲酸甲酯

概述

描述

Synthesis Analysis

The synthesis of related compounds involves reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid or 3-nitrobenzoic acid using a slight excess of potassium or sodium carbonate in DMF medium at room temperature. The structure of these compounds is confirmed by IR and single-crystal X-ray diffraction studies, indicating a precise method for synthesizing nitrobenzoate derivatives (Chidan Kumar et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is detailed through various spectroscopic and crystallographic methods. For instance, the FT-IR spectrum, first-order hyperpolarizability, and NBO analysis are crucial for understanding the vibrational wavenumbers, molecular stability, and charge transfer within the molecule. The geometrical parameters obtained from XRD studies are in agreement with the calculated (DFT) values, providing insight into the molecular structure of nitrobenzoate derivatives (Chidan Kumar et al., 2014).

Chemical Reactions and Properties

Methyl 2-chloro-4-nitrobenzoate's reactivity is highlighted by its role as a building block in synthesizing various heterocyclic scaffolds. It can undergo reactions leading to the preparation of substituted nitrogenous heterocycles, demonstrating its multifaceted chemical reactivity (Křupková et al., 2013).

Physical Properties Analysis

The crystal and molecular structure analysis of compounds related to Methyl 2-chloro-4-nitrobenzoate reveals their crystallization behavior and physical properties. The analysis of hydrogen-bonded chains and sheets in these molecules contributes to understanding their solid-state properties and potential applications in materials science (Portilla et al., 2007).

Chemical Properties Analysis

Studies on the molecular salts and co-crystals of 2-Chloro-4-nitrobenzoic acid, a closely related compound, elucidate the significance of non-covalent interactions, such as hydrogen and halogen bonds, in determining the chemical properties of these materials. The versatility of 2-Chloro-4-nitrobenzoic acid in forming molecular salts with various pyridyl and benzoic acid derivatives demonstrates the chemical adaptability and potential applications of Methyl 2-chloro-4-nitrobenzoate and its derivatives in pharmaceutical and material science fields (Oruganti et al., 2017).

科学研究应用

有机合成和光保护基团

在有机化学中,2-氯-4-硝基苯甲酸甲酯等化合物通常用作合成更复杂分子的中间体。例如,光敏保护基团(可能包括类似的硝基苯甲酸酯结构)用于合成路线中官能团的保护。这些保护基团可以在温和的条件下去除,而不会损害敏感分子,这说明了该化合物在开发光敏材料和金属钝化剂方面的用途 (Amit, Zehavi, & Patchornik, 1974).

环境科学和毒理学

包括对羟基苯甲酸酯(与2-氯-4-硝基苯甲酸甲酯具有相同官能团)在内的化学化合物的环境影响和降解途径是重要的研究领域。研究详细阐述了对羟基苯甲酸酯在水生环境中的出现、归宿和行为。这些工作强调了了解消费品中使用的化学化合物的环境持久性和毒理学特征的重要性,指出了调查2-氯-4-硝基苯甲酸甲酯衍生物的类似特征的必要性 (Haman, Dauchy, Rosin, & Munoz, 2015).

材料科学和聚合物化学

具有硝基苯甲酸酯部分的化合物通常是合成具有特定性能的材料的关键中间体。生物聚合物的研究和改性,如木聚糖衍生物,突出了化学中间体在改变材料性能以用于特定应用中的重要性。例如,化学改性可以产生具有定制功能的生物聚合物醚和酯,用于药物递送或作为造纸强度添加剂,这表明2-氯-4-硝基苯甲酸甲酯在材料科学中具有类似的应用潜力 (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

安全和危害

Methyl 2-chloro-4-nitrobenzoate is considered hazardous. It can cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

作用机制

Target of Action

Methyl 2-chloro-4-nitrobenzoate is a chemical compound with the formula C8H6ClNO4 Nitro compounds, in general, are known to interact with various biological targets, including enzymes and cellular structures .

Mode of Action

Nitro compounds, which this compound belongs to, are known to undergo various chemical reactions, including reduction and substitution . For instance, Methyl 4-chloro-2-nitrobenzoate, a similar compound, undergoes fluorodenitration in the presence of tetramethylammonium fluoride to yield methyl 4-chloro-2-fluorobenzoate .

Biochemical Pathways

Nitro compounds can participate in various biochemical reactions, including nitration and reduction . These reactions can potentially affect various biochemical pathways, leading to downstream effects.

Pharmacokinetics

The molecular weight of the compound is215.594 g/mol , which may influence its absorption and distribution in the body

Result of Action

Nitro compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

属性

IUPAC Name |

methyl 2-chloro-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICNSXCJRMYANX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

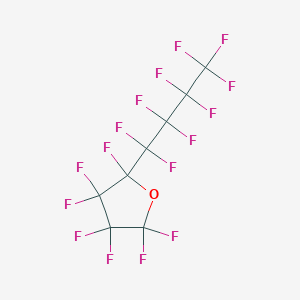

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158023 | |

| Record name | Methyl 2-chloro-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-chloro-4-nitrobenzoate | |

CAS RN |

13324-11-3 | |

| Record name | Benzoic acid, 2-chloro-4-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13324-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloro-4-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013324113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-chloro-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-chloro-4-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-CHLORO-4-NITROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9KQ5NY29Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B80479.png)